N-(4-chlorophenyl)-1-piperidinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorophenyl)-1-piperidinecarbothioamide, commonly known as SNC80, is a selective agonist of the delta-opioid receptor. It was first synthesized in 1990 by Schiller and colleagues and has since been extensively studied for its potential therapeutic applications.
Mechanism of Action
SNC80 acts as a selective agonist of the delta-opioid receptor, which is a G protein-coupled receptor that is primarily expressed in the brain and spinal cord. Activation of the delta-opioid receptor by SNC80 leads to the inhibition of neurotransmitter release, resulting in analgesia and other effects.
Biochemical and Physiological Effects
In addition to its analgesic effects, SNC80 has been shown to have a number of other biochemical and physiological effects. It has been shown to modulate the release of dopamine and other neurotransmitters in the brain, and may have potential as a treatment for depression and other mood disorders. Additionally, SNC80 has been shown to have anti-inflammatory effects, and may be useful in the treatment of inflammatory conditions such as arthritis.
Advantages and Limitations for Lab Experiments
One advantage of using SNC80 in laboratory experiments is its high selectivity for the delta-opioid receptor, which allows for more precise manipulation of the receptor and its downstream signaling pathways. Additionally, SNC80 has a relatively long half-life and can be administered orally, making it a convenient compound for use in animal studies.
One limitation of using SNC80 in laboratory experiments is its relatively low water solubility, which can make it difficult to administer in aqueous solutions. Additionally, SNC80 has been shown to have some potential for abuse and dependence, which may limit its use in certain experimental settings.
Future Directions
There are several potential future directions for research on SNC80. One area of interest is the development of more selective agonists of the delta-opioid receptor, which may have fewer side effects and greater therapeutic potential. Additionally, further studies are needed to fully elucidate the biochemical and physiological effects of SNC80, particularly in the context of its potential use in the treatment of mood disorders and inflammatory conditions. Finally, there is a need for more research on the potential for abuse and dependence associated with SNC80, in order to better understand its safety profile and potential for therapeutic use.
Synthesis Methods
The synthesis of SNC80 involves several steps, starting with the reaction of 4-chlorobenzaldehyde with piperidine to form the corresponding imine. This is followed by reduction with sodium borohydride to form the secondary amine. The final step involves the reaction of the amine with carbon disulfide to form the thioamide.
Scientific Research Applications
SNC80 has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain and addiction. It has been shown to have potent analgesic effects in animal models, and may be useful in the treatment of chronic pain. Additionally, SNC80 has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may be useful in the treatment of substance use disorders.
properties
IUPAC Name |
N-(4-chlorophenyl)piperidine-1-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2S/c13-10-4-6-11(7-5-10)14-12(16)15-8-2-1-3-9-15/h4-7H,1-3,8-9H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJWGAGAGHWXCFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=S)NC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.